The Exact Molecular Weight and Analytical Profiling of Discrete mPEG13-OH: A Technical Whitepaper
The Exact Molecular Weight and Analytical Profiling of Discrete mPEG13-OH: A Technical Whitepaper
Executive Summary: The Paradigm Shift to Discrete PEGylation
In modern bioconjugation and targeted drug delivery, the transition from polymeric polyethylene glycol (PEG) to discrete PEG (dPEG®) represents a critical evolution in pharmaceutical chemistry. Traditional polymeric PEGs are synthesized via polymerization processes that yield a distribution of chain lengths, resulting in a Polydispersity Index (PDI) greater than 1.0. This dispersity complicates analytical characterization, batch-to-batch reproducibility, and regulatory Chemistry, Manufacturing, and Controls (CMC) filings.
Conversely, discrete mPEG13-OH (methoxy-polyethylene glycol-13-alcohol) is synthesized via stepwise organic synthesis. It possesses a PDI of exactly 1.0, meaning every single molecule in the batch has the identical chain length, molecular formula, and molecular weight. For researchers and drug development professionals, this monodispersity is paramount for precise pharmacokinetic tuning, reproducible payload delivery, and streamlined FDA/EMA approvals.
Structural & Physicochemical Profiling
Understanding the exact molecular weight of mPEG13-OH requires distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the exact monoisotopic mass (used for high-resolution mass spectrometry validation).
The general formula for a methoxy-PEG-alcohol is CH3O−(CH2CH2O)n−H . For mPEG13-OH, the number of repeating ethylene oxide units ( n ) is exactly 13.
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Carbon (C): 1 (methoxy) + 26 (PEG chain) = 27
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Hydrogen (H): 3 (methoxy) + 52 (PEG chain) + 1 (hydroxyl) = 56
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Oxygen (O): 1 (methoxy) + 13 (PEG chain) = 14
This yields the exact molecular formula of C27H56O14 [1].
To calculate the exact monoisotopic mass , we use the mass of the most abundant isotopes ( 12C=12.000000 , 1H=1.007825 , 16O=15.994915 ):
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C:27×12.000000=324.000000
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H:56×1.007825=56.438200
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O:14×15.994915=223.928810
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Total Exact Mass = 604.367 Da [2].
Table 1: Physicochemical Properties of mPEG13-OH
| Property | Value | Clinical / Analytical Significance |
| IUPAC / Systematic Name | 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxatetracontan-40-ol | Defines the exact 13-unit ether linkage structure[3]. |
| CAS Registry Number | 70180-15-3 | Essential for raw material sourcing and regulatory documentation[4]. |
| Molecular Formula | C27H56O14 | Confirms the absence of chain-length variants[5]. |
| Average Molecular Weight | 604.73 g/mol | Used for calculating molar equivalents during synthesis[1]. |
| Exact Monoisotopic Mass | 604.367 Da | The target m/z value for HRMS/TOF analytical validation[2]. |
| Polydispersity Index (PDI) | 1.00 | Ensures uniform hydrodynamic radius and predictable ADME profiles. |
The Mechanistic Role of mPEG13-OH in Bioconjugation
The integration of mPEG13-OH into a therapeutic architecture (such as an Antibody-Drug Conjugate payload or a small molecule drug) fundamentally alters the molecule's interaction with aqueous environments. The ether oxygens in the PEG chain form tight hydrogen bonds with surrounding water molecules, creating a dense hydration shell.
Causality in Design: A 13-unit PEG chain is specifically selected when a balance is needed. It is long enough to provide sufficient steric shielding to mask hydrophobic payloads (preventing aggregation and opsonization) but short enough to avoid the excessive viscosity and vacuolization risks associated with large polymeric PEGs (e.g., 40 kDa PEG).
Mechanism of mPEG13-OH steric shielding and its impact on therapeutic pharmacokinetics.
Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol
To guarantee the scientific integrity of mPEG13-OH before bioconjugation, its exact molecular weight must be verified. The following self-validating LC-MS/ESI-TOF protocol ensures that the material is strictly the 13-mer, free from n−1 (mPEG12) or n+1 (mPEG14) impurities.
Step-by-Step Methodology: ESI-TOF MS Validation
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Sample Preparation:
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Action: Dissolve 1.0 mg of mPEG13-OH in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Dilute to a final injection concentration of 10 µg/mL.
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Causality: Formic acid acts as a proton donor. PEG chains readily coordinate with protons ( H+ ) and trace sodium ions ( Na+ ) at their ether oxygen sites, which is critical for efficient ionization in positive mode.
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Chromatographic Separation:
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Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
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Causality: While mPEG13-OH is highly water-soluble, the hydrophobic terminal methyl group and the hydrocarbon backbone allow for sufficient retention on a C18 column, separating it from any highly polar synthetic salts.
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Ionization & Detection (ESI+):
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Action: Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Causality: Positive mode is mandatory because the hydroxyl and ether groups cannot easily lose a proton to form negative ions, but they act as excellent Lewis bases to accept cations.
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Data Interpretation (Self-Validation):
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Action: Extract the ion chromatogram for the theoretical adducts.
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Validation Criteria: You must observe a dominant peak at m/z 605.374 (representing [M+H]+ : 604.367+1.007 ) and a secondary peak at m/z 627.356 (representing [M+Na]+ : 604.367+22.989 ). The absence of peaks at m/z 561.34 (mPEG12) and m/z 649.40 (mPEG14) confirms a PDI of 1.0.
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Application Workflow: Synthesis of mPEG13-Conjugated Therapeutics
mPEG13-OH is a relatively unreactive precursor. To conjugate it to a protein or small molecule, the terminal hydroxyl group must be converted into a reactive electrophile. The most common and robust method is activation to an N-Hydroxysuccinimide (NHS) ester.
Step-by-step workflow for the activation of mPEG13-OH and subsequent protein bioconjugation.
Step-by-Step Methodology: Activation to mPEG13-NHS Ester
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Drying the Reagents:
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Action: Dissolve mPEG13-OH (1 eq) in anhydrous Dichloromethane (DCM).
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Causality: Water is a potent nucleophile that will prematurely hydrolyze the activating reagents. Anhydrous conditions are non-negotiable.
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Activation:
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Action: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and Triethylamine (TEA) (2.0 eq). Stir at room temperature under nitrogen for 4 hours.
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Causality: TEA acts as a base to deprotonate the terminal hydroxyl of mPEG13-OH, increasing its nucleophilicity. The alkoxide then attacks the carbonyl of DSC, forming a highly reactive mPEG13-NHS carbonate intermediate.
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Conjugation to Target:
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Action: Introduce the purified mPEG13-NHS ester to the target protein in a slightly basic buffer (e.g., PBS at pH 7.8).
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Causality: A pH of 7.8 ensures that the surface lysine residues ( ϵ -amines) on the protein are unprotonated and nucleophilic enough to attack the NHS ester, forming a stable carbamate linkage.
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References
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NORMAN Network Database - GCMS Participant Compounds: Exact Mass Data for C27H56O14. URL:[Link]
